molecular formula C10H10BrN5O6PS · Na B560352 Guanosine, 8-bromo-, cyclic 3',5'-[hydrogen (R)-phosphorothioate] CAS No. 208445-06-1

Guanosine, 8-bromo-, cyclic 3',5'-[hydrogen (R)-phosphorothioate]

Cat. No.: B560352
CAS No.: 208445-06-1
M. Wt: 462.1
InChI Key: CHTSSROWUAICIL-GMKUFTCMSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-guanosinecyclic3’,5’-[®-(hydrogenphosphorothioate)],monosodiumsalt is a cell-permeable analog of cyclic guanosine 3’,5’-monophosphate. This compound is known for its resistance to hydrolysis by phosphodiesterases, making it a valuable tool in biochemical research .

Chemical Reactions Analysis

8-bromo-guanosinecyclic3’,5’-[®-(hydrogenphosphorothioate)],monosodiumsalt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-bromo-guanosinecyclic3’,5’-[®-(hydrogenphosphorothioate)],monosodiumsalt is widely used in scientific research due to its stability and resistance to enzymatic degradation. Some of its applications include:

    Chemistry: Used as a probe to study cyclic nucleotide signaling pathways.

    Biology: Employed in studies involving cyclic nucleotide-gated channels and protein kinases.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and neurological disorders.

    Industry: Utilized in the development of diagnostic assays and research tools.

Comparison with Similar Compounds

Compared to other cyclic guanosine 3’,5’-monophosphate analogs, 8-bromo-guanosinecyclic3’,5’-[®-(hydrogenphosphorothioate)],monosodiumsalt offers greater resistance to hydrolysis and enhanced stability. Similar compounds include:

These compounds share similar properties but differ in their specific applications and stability profiles.

Properties

IUPAC Name

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2-5,8,17H,1H2,(H,19,24)(H2,12,15,18);/q;+1/p-1/t2-,3?,4-,5-,8-,23?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKQBWMLDODIEY-KUXNCGIJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC(=N)NC(=O)C4N=C3Br)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC(=N)NC(=O)C4N=C3Br)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5NaO6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.